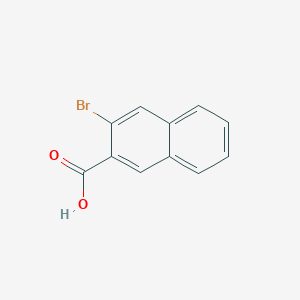

3-Bromonaphthalene-2-carboxylic acid

Overview

Description

3-Bromonaphthalene-2-carboxylic acid is a brominated naphthalene derivative with a carboxylic acid functional group. It is related to compounds that have been synthesized and studied for their chemical properties and potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of brominated naphthalenes can be achieved through electrophilic cyclizations, as demonstrated in the synthesis of highly functionalized 2-bromonaphthalenes from diaryl-2,3-allenyl ethers using N-bromosuccinimide. The yields of these reactions vary from 21-66%, and the electronic effects of the aryl groups play a significant role in the selectivity of the reaction . Additionally, carbopalladation of nitriles has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes, which suggests that similar palladium-catalyzed processes could potentially be adapted for the synthesis of 3-bromonaphthalene-2-carboxylic acid derivatives .

Molecular Structure Analysis

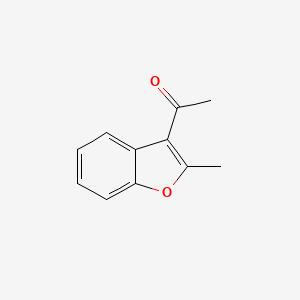

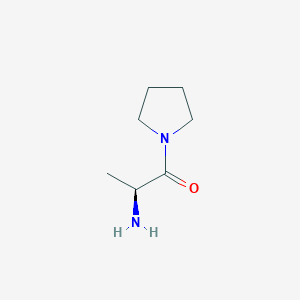

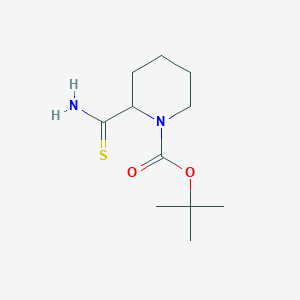

The molecular structure of 3-bromonaphthalene-2-carboxylic acid would consist of a naphthalene core with a bromine atom substituted at the 3-position and a carboxylic acid group at the 2-position. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. For instance, yttrium benzene dicarboxylates with similar carboxylic acid groups have been synthesized and shown to form one- and three-dimensional structures with interesting luminescent properties .

Chemical Reactions Analysis

Brominated naphthalenes, such as 3-bromonaphthalene-2-carboxylic acid, are likely to participate in various chemical reactions due to the presence of the reactive bromine atom. For example, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids, indicating that brominated naphthalenes can react with carboxylic acids to form fluorescent esters . Similarly, bromothiophen carboxylic acids have been shown to undergo condensation reactions with carbanions, leading to the formation of heterocyclic compounds . These examples suggest that 3-bromonaphthalene-2-carboxylic acid could also be involved in various condensation and cyclization reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-bromonaphthalene-2-carboxylic acid are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties typical of aromatic carboxylic acids and brominated organic compounds. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the carboxylic acid group, and reactivity towards nucleophilic substitution reactions at the bromine atom. The fluorescent properties of related brominated naphthalenes also suggest that 3-bromonaphthalene-2-carboxylic acid could be explored for its potential luminescence .

Scientific Research Applications

Synthesis Processes

- 3-Bromonaphthalene-2-carboxylic acid has been utilized in the synthesis of 1,1′-binaphthyl-2-carboxylates via nucleophilic aromatic substitution, providing a route to these compounds in excellent yields. This synthesis process highlights the reactivity and utility of 3-bromonaphthalene derivatives in organic synthesis (Hotta, Suzuki, & Miyano, 1990).

Fluorescent Labeling in HPLC Analysis

- Derivatives of 3-bromonaphthalene, such as 2-bromoacetyl-6-methoxynaphthalene, have been used as fluorescent labeling reagents for HPLC analysis of biologically active carboxylic acids, including fatty acids and bile acids. This application demonstrates the potential of 3-bromonaphthalene derivatives in analytical chemistry, particularly in enhancing detection sensitivity (Gatti, Cavrini, & Roveri, 1992).

Supramolecular Chemistry

- In the field of supramolecular chemistry, derivatives of 3-bromonaphthalene have been explored for their role in the formation of carboxylic acid-pyridine supramolecular heterocatemers within co-crystals. These studies contribute to our understanding of molecular interactions and the design of advanced materials (Sudhakar et al., 2008).

Development of Photoluminescent Materials

- Bromonaphthalene-based polymers, such as bromonaphthalene-labeled poly(acrylic acid), have been synthesized and studied for their phosphorescent properties. These materials are used to investigate polymer conformations and interactions, showcasing the role of 3-bromonaphthalene derivatives in material science and photophysics (Turro, Caminati, & Kim, 1991).

Future Directions

Boronic acids and their derivatives, such as “3-Bromonaphthalene-2-carboxylic acid”, have potential applications in various fields, including drug discovery and material science. The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . Future research could focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .

Mechanism of Action

Target of Action

It’s worth noting that carboxylic acid derivatives are often involved in various biochemical reactions, interacting with a variety of enzymes and proteins within the cell .

Mode of Action

Carboxylic acids and their derivatives are known to participate in a variety of biochemical reactions, often acting as substrates for enzyme-catalyzed reactions .

Biochemical Pathways

Carboxylic acids and their derivatives are integral to many biochemical pathways, including the citric acid cycle and fatty acid metabolism .

Pharmacokinetics

As a carboxylic acid derivative, its bioavailability would likely be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .

Result of Action

Carboxylic acids and their derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the pathways they affect .

properties

IUPAC Name |

3-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEICVAXCBDOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481323 | |

| Record name | 3-BROMONAPHTHALENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromonaphthalene-2-carboxylic acid | |

CAS RN |

20717-80-0 | |

| Record name | 3-Bromo-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-BROMONAPHTHALENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)